molecular formula C5H6ClNO B13539073 2-Chloro-5-ethyl-1,3-oxazole

2-Chloro-5-ethyl-1,3-oxazole

Cat. No.: B13539073
M. Wt: 131.56 g/mol
InChI Key: HWISPMXQFLPGJQ-UHFFFAOYSA-N
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Description

2-Chloro-5-ethyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorine atom at the second position and an ethyl group at the fifth position of the oxazole ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of α-haloketones with formamide. Another method is the Van Leusen reaction, which utilizes aldehydes and TosMIC (tosylmethyl isocyanide) as starting materials . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed direct arylation reactions. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring . The use of ionic liquids as solvents has also been explored to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-ethyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-1,3-oxazole-5-carboxylate
  • 5-Methyl-2-chloro-1,3-oxazole
  • 2,5-Dichloro-1,3-oxazole

Comparison: 2-Chloro-5-ethyl-1,3-oxazole is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct reactivity and biological activity compared to its analogs. For example, the ethyl group at the fifth position can influence the compound’s lipophilicity and, consequently, its ability to interact with biological membranes .

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

2-chloro-5-ethyl-1,3-oxazole

InChI

InChI=1S/C5H6ClNO/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3

InChI Key

HWISPMXQFLPGJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)Cl

Origin of Product

United States

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